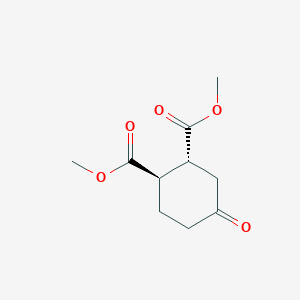

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKIJZIDGFUNMG-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578057 | |

| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-44-1 | |

| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester synthesis methods

An In-depth Technical Guide to the Synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound (CAS No. 13991-44-1). As a versatile bicyclic organic compound, its unique structural features—a cyclohexane core functionalized with a ketone and two stereochemically defined methyl ester groups—make it a valuable intermediate in advanced organic synthesis.[1] This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth analysis of key synthetic routes, including mechanistic insights, detailed experimental protocols, and a comparative summary of reaction parameters. The discussion balances established chemical principles with practical, field-proven considerations to empower scientists in their synthetic endeavors.

Introduction: Chemical Identity and Strategic Importance

This compound is a synthetic compound belonging to the dicarboxylic acid ester family.[1][2] Its systematic IUPAC name is dimethyl rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate.[1][2][3] The molecule is characterized by a cyclohexane ring featuring a ketone at the 4-position and two methyl ester groups at the 1 and 2 positions.[1] The "trans" descriptor is critical, indicating that the two ester groups are located on opposite faces of the ring, a stereochemical arrangement that dictates its three-dimensional structure and subsequent reactivity.[1][2]

This specific arrangement of functional groups makes the compound a highly strategic building block. The ketone enables a range of redox transformations and nucleophilic additions, while the diester functionalities can be hydrolyzed to the corresponding carboxylic acids or undergo substitution, providing multiple handles for molecular elaboration.[1] Consequently, it serves as a key intermediate in the synthesis of complex molecules, specialty polymers, and chiral auxiliaries.[1]

Table 1: Core Molecular Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₅[1][3] |

| Molecular Weight | 214.22 g/mol [1][3] |

| CAS Registry Number | 13991-44-1[1][3][4] |

| IUPAC Name | dimethyl rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate[2][3] |

| Physical Form | Solid[4] |

| Purity (Typical) | ~97%[3][4] |

| InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N[1][4] |

Primary Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on factors such as starting material availability, desired scale, and the need for stereochemical purity.

Method 1: Direct Esterification of the Precursor Diacid

The most straightforward and commonly cited method is the direct esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid.[1] This reaction follows the principles of Fischer esterification.

Causality and Mechanistic Insight: The reaction is catalyzed by a strong acid (e.g., sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid groups, which significantly enhances the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this activated carbon. A subsequent series of proton transfers and the elimination of water yields the methyl ester. The reaction is an equilibrium process; therefore, to drive it towards the product, it is typically conducted under reflux with a large excess of methanol, which acts as both the solvent and a reagent, effectively shifting the equilibrium according to Le Châtelier's principle.[1]

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add trans-4-Oxo-1,2-cyclohexanedicarboxylic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 eq).

-

Catalyst Introduction: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC.

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 2: Data Summary for Direct Esterification

| Parameter | Condition/Value | Rationale |

| Solvent | Methanol | Serves as both reactant and solvent, driving the equilibrium. |

| Catalyst | H₂SO₄, HCl, or TsOH | Provides the necessary protonation to activate the carboxylic acid. |

| Temperature | Reflux (~65 °C) | Increases reaction rate and helps remove water azeotropically. |

| Typical Yield | >80% (unoptimized) | Highly dependent on reaction time and efficient water removal. |

Method 2: Diels-Alder Cycloaddition Strategy

A more elegant and stereocontrolled approach for constructing the core cyclohexane ring is the Diels-Alder reaction.[5] This [4+2] cycloaddition provides a powerful method for forming six-membered rings with predictable stereochemistry.

Causality and Mechanistic Insight: This strategy involves reacting a suitable diene with a dienophile. To obtain the target molecule, a logical pathway would involve a diene that provides the masked ketone functionality and a dienophile with the two ester groups in a trans relationship (e.g., dimethyl fumarate). For instance, a silyloxy-substituted diene like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is an excellent choice.[6] The reaction with dimethyl fumarate would yield a cyclohexene adduct. The silyl enol ether moiety can then be hydrolyzed under acidic conditions to reveal the ketone at the 4-position. The double bond formed during the cycloaddition would then need to be reduced, typically via catalytic hydrogenation, to yield the final saturated ring system. The trans stereochemistry of the dienophile is directly translated to the product.

Sources

Physical and chemical properties of dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate

An In-depth Technical Guide to Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate

Introduction

Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is a chiral bifunctional molecule of significant interest in synthetic organic chemistry. Its rigid cyclohexane core, substituted with a ketone and two stereochemically defined methyl ester groups, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, and synthetic relevance, tailored for researchers and professionals in drug discovery and development. The specific trans configuration of the ester groups at the C1 and C2 positions is critical to its utility in asymmetric synthesis, offering a defined three-dimensional framework for further chemical elaboration.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is foundational to all scientific work. Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is systematically named to reflect its stereochemistry and functional groups. Its Chemical Abstracts Service (CAS) Registry Number is 13991-44-1.[1] The molecule is characterized by a cyclohexane ring containing a ketone at the C4 position and two methyl ester groups in a trans configuration at the C1 and C2 positions.[1] This specific stereoisomer is also referred to as trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester.[1]

The structural and molecular properties are summarized below.

Caption: 2D Structure of Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data available for this compound, primarily from predictive models and supplier information, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₅ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Registry Number | 13991-44-1 | [1] |

| Boiling Point | 316.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature | [2] |

| InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N | [1] |

| SMILES | COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC | [1] |

These properties suggest that the compound is a relatively high-boiling liquid or low-melting solid at standard conditions, with a density greater than water. Standard laboratory storage conditions are appropriate.

Chemical Reactivity and Synthetic Utility

The synthetic value of dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate stems from its three primary functional groups: a ketone and two diastereotopic methyl esters. This arrangement allows for a wide range of selective chemical transformations.

Key Reaction Types: [1]

-

Reduction: The ketone at C4 is susceptible to reduction by various agents (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol. The stereochemical outcome of this reduction can often be influenced by the choice of reducing agent and the steric hindrance imposed by the adjacent ester groups.

-

Oxidation: While the cyclohexane ring is saturated, the ketone can participate in oxidative cleavage reactions under harsh conditions. More relevantly, adjacent positions can be functionalized following enolate formation.

-

Substitution: The methyl ester groups can undergo nucleophilic acyl substitution. Saponification with a base would yield the corresponding dicarboxylic acid, while aminolysis could produce amides. These transformations are fundamental for incorporating this chiral scaffold into larger molecules, such as peptides or polymers.

-

Enolate Chemistry: The protons alpha to the ketone (at C3 and C5) can be abstracted by a suitable base to form an enolate, which can then react with various electrophiles. This allows for alkylation, aldol condensation, or other carbon-carbon bond-forming reactions at these positions.

Caption: Key reaction pathways for the title compound.

Spectroscopic and Analytical Characterization

Workflow for Structural Verification

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral nature and conformational rigidity of the cyclohexane ring. Key expected signals include:

-

Two distinct singlets around 3.6-3.8 ppm for the two diastereotopic methyl ester protons (-OCH₃).

-

A series of multiplets in the aliphatic region (approx. 1.5-3.0 ppm) corresponding to the protons on the cyclohexane ring. The protons at C1 and C2, being adjacent to the electron-withdrawing ester groups, would likely resonate further downfield.

-

-

¹³C NMR: The carbon NMR spectrum should show 10 distinct signals:

-

A signal above 200 ppm for the ketone carbonyl carbon (C=O).

-

Two signals around 170-175 ppm for the two ester carbonyl carbons.

-

Two signals around 50-55 ppm for the two methyl ester carbons (-OCH₃).

-

Five signals in the aliphatic region for the six carbons of the cyclohexane ring, with C1 and C2 being the most downfield in this group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong absorption bands in the carbonyl region:

-

A sharp, strong peak around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester groups.

-

A sharp, strong peak around 1710-1725 cm⁻¹ for the C=O stretch of the ketone.

-

C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 214. Subsequent fragmentation would likely involve the loss of methoxy groups (-OCH₃, m/z = 31) or carbomethoxy groups (-CO₂CH₃, m/z = 59).

Conclusion

Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is a synthetically versatile chiral building block. Its well-defined stereochemistry and multiple functional groups provide a robust platform for constructing complex molecules, making it a compound of high interest for medicinal chemists and drug development professionals. The predictable reactivity of its ketone and ester functionalities, combined with opportunities for functionalization at the alpha-positions of the ketone, ensures its continued application in advanced organic synthesis. A thorough analytical approach combining NMR, IR, and mass spectrometry is essential for verifying its structure and purity in any research or development context.

References

Sources

Spectroscopic Characterization of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester: A Technical Guide

Introduction

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (CAS No. 13991-44-1) is a functionalized cyclohexane derivative of significant interest in synthetic organic chemistry. Its rigid, stereochemically defined framework, combined with the presence of a ketone and two ester moieties, makes it a versatile building block for the synthesis of complex organic molecules, including natural products and pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Molecular Structure and Key Features

The structure of this compound is presented below. The trans configuration of the two ester groups at positions 1 and 2 is a key stereochemical feature that influences the molecule's conformation and its spectroscopic signature.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The predicted ¹H NMR spectrum of this compound provides valuable insights into its structure.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) and multiplicities for the protons are summarized in the table below. Predictions are based on established computational models that account for the electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1, H2 | 2.8 - 3.2 | Multiplet | 2H |

| H3a, H5a | 2.2 - 2.5 | Multiplet | 2H |

| H3e, H5e | 2.6 - 2.9 | Multiplet | 2H |

| H6a, H6e | 1.8 - 2.2 | Multiplet | 2H |

| OCH₃ | 3.70 | Singlet | 6H |

Interpretation

-

Methine Protons (H1, H2): The protons at the ester-bearing carbons (C1 and C2) are expected to be the most downfield of the ring protons, appearing as a multiplet in the range of 2.8-3.2 ppm. Their chemical shift is influenced by the electron-withdrawing effect of the adjacent ester groups.

-

Methylene Protons Adjacent to the Ketone (H3, H5): The protons on the carbons alpha to the ketone (C3 and C5) will be deshielded and are predicted to appear as multiplets between 2.2 and 2.9 ppm. The axial and equatorial protons on these carbons will have different chemical shifts and coupling constants.

-

Methylene Protons at C6: The protons on C6 are the most upfield of the ring protons, expected to resonate as a multiplet between 1.8 and 2.2 ppm.

-

Ester Methyl Protons: The six protons of the two methyl ester groups are chemically equivalent and will appear as a sharp singlet at approximately 3.70 ppm.

Experimental Data of a Structural Analog: trans-Dimethyl Cyclohexane-1,2-dicarboxylate

To ground our predictions in experimental reality, we can examine the ¹H NMR data for a closely related compound, trans-dimethyl cyclohexane-1,2-dicarboxylate, which lacks the 4-oxo group. The presence of the ketone in our target molecule is expected to cause a downfield shift for the neighboring protons.

| Proton (Analog) | Experimental Chemical Shift (ppm) |

| H1, H2 | 2.6 - 2.8 |

| Ring Protons | 1.2 - 2.2 |

| OCH₃ | 3.67 |

The comparison shows that the methine protons in the analog appear slightly more upfield, which is consistent with the absence of the electron-withdrawing ketone group.

Caption: Workflow for the interpretation of the predicted ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~208 |

| C=O (Ester) | ~173 |

| C1, C2 | ~45 |

| C3, C5 | ~40 |

| C6 | ~28 |

| OCH₃ | ~52 |

Interpretation

-

Carbonyl Carbons: The most downfield signal will be from the ketone carbonyl carbon (C4) at approximately 208 ppm. The ester carbonyl carbons will appear around 173 ppm.

-

Methine Carbons (C1, C2): The carbons bearing the ester groups are expected around 45 ppm.

-

Methylene Carbons: The carbons adjacent to the ketone (C3, C5) are predicted to be at roughly 40 ppm, while the C6 carbon will be the most upfield of the ring carbons at about 28 ppm.

-

Ester Methyl Carbons: The carbons of the methyl ester groups will resonate at approximately 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in our target molecule are the ketone and the esters.

Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1150 - 1250 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium |

Interpretation

The IR spectrum will be dominated by two strong carbonyl stretching absorptions. The ketone C=O stretch is expected at a lower wavenumber (around 1715 cm⁻¹) compared to the ester C=O stretches (around 1740 cm⁻¹).[1][2] The presence of two distinct carbonyl peaks would be a strong indicator of the presence of both functional groups. Additionally, a strong C-O stretching band for the esters will be visible in the 1150-1250 cm⁻¹ region.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 214, corresponding to the molecular weight of the compound (C₁₀H₁₄O₅). Key fragmentation pathways for cyclic ketones and esters will likely be observed.[3][4]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone is a common fragmentation pathway for cyclic ketones.[5][6] This could lead to the loss of CO (28 Da) or other fragments.

-

McLafferty Rearrangement: While less common in rigid cyclic systems, if a gamma-hydrogen is accessible, a McLafferty rearrangement could occur.[3][4]

-

Loss of Methoxy Group: Fragmentation of the ester groups can lead to the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (CH₃OH, 32 Da).

-

Loss of Carbomethoxy Group: Loss of a carbomethoxy group (•COOCH₃, 59 Da) is also a probable fragmentation.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

While experimental data for the title compound is not provided, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound. Through the use of predicted data, supported by experimental data from structural analogs and fundamental spectroscopic principles, a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. This information is critical for any researcher working with this versatile synthetic intermediate, enabling confident structural verification and characterization.

References

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(13), 2707-2710.

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl cyclohexane-1,2-dicarboxylate. Retrieved from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. ResearchGate. Retrieved from [Link]

-

YouTube. (2023, August 31). Carbonyl absorbances in infrared spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (CAS 13991-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and reactivity of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester, registered under CAS number 13991-44-1. This trifunctionalized cyclohexane derivative serves as a valuable building block in modern organic synthesis, particularly in the stereoselective construction of complex molecular architectures. Its unique combination of a ketone and two stereochemically defined ester groups offers a versatile platform for a range of chemical transformations. This guide will delve into the critical aspects of its stereochemistry, provide insights into its synthetic accessibility, and explore its potential applications in medicinal chemistry and drug development, thereby equipping researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Nomenclature

This compound is a bicyclic organic compound that is finding increasing utility as a versatile intermediate in organic synthesis.[1] Its core structure consists of a cyclohexane ring bearing a ketone at the 4-position and two methyl ester groups at the 1 and 2-positions.[2]

Systematic and Common Names

The nomenclature for this compound can vary, reflecting its structural features and stereochemistry. A comprehensive understanding of these names is crucial for accurate identification in literature and chemical databases.

-

CAS Registry Number: 13991-44-1[2]

-

Systematic IUPAC Name: dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate[2]

-

Common Names:

-

Other Identifiers: rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate[3]

The descriptor "trans" is fundamental as it denotes the spatial relationship of the two methyl ester groups, which are situated on opposite faces of the cyclohexane ring.[2] This specific stereochemical arrangement is a key determinant of the molecule's reactivity and its applications in asymmetric synthesis.[2]

Molecular and Structural Properties

A summary of the key molecular and structural properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₅ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N | |

| Canonical SMILES | COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC | [2] |

The presence of three functional groups—a ketone and two esters—within a stereochemically defined cyclohexane core makes this molecule a highly valuable and versatile synthetic intermediate.[1]

Sources

Molecular weight and formula of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester

Abstract

This technical guide provides a comprehensive overview of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (CAS No. 13991-44-1), a versatile bifunctional molecule increasingly recognized for its utility in synthetic organic chemistry. With its rigid cyclohexane scaffold incorporating a ketone and two stereochemically defined ester groups, this compound serves as a valuable building block for complex molecular architectures and chiral synthons. This document details the molecule's chemical and physical properties, provides a validated protocol for its synthesis, explores its characteristic reactivity, and discusses its applications, particularly as a scaffold in the development of pharmaceutically active agents. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features in their work.

Chemical Identity and Molecular Properties

This compound is a bicyclic organic compound featuring a cyclohexane ring substituted with a ketone at the 4-position and two methyl ester groups in a trans configuration at the 1- and 2-positions.[1] This specific stereochemical arrangement, where the ester groups lie on opposite faces of the ring, is critical to its reactivity and its application in stereoselective synthesis.[1] The presence of multiple functional groups—a ketone and two esters—provides a rich platform for a variety of chemical transformations.

The key molecular and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₅ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 13991-44-1 | [1] |

| IUPAC Name | dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | [1] |

| Synonyms | trans-Dimethyl 4-oxocyclohexane-1,2-dicarboxylate, dimethyl rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 75°C @ 0.8 mmHg | [1] |

| Density | ~1.1 g/cm³ | [1] |

| Refractive Index | ~1.457 | [1] |

| InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N | [1] |

| SMILES | COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC | [1] |

Synthesis and Characterization

Synthetic Protocol: Fischer Esterification

The most direct and common method for preparing the title compound is through the acid-catalyzed esterification of its parent diacid, trans-4-oxo-1,2-cyclohexanedicarboxylic acid, with methanol. This reaction, a classic Fischer esterification, is typically performed under reflux conditions to drive the equilibrium towards the product.[1]

Expert Insight: The choice of an acid catalyst is crucial. While strong mineral acids like sulfuric acid are effective, they can sometimes promote side reactions. An alternative, often yielding cleaner reactions for similar substrates, is the use of p-toluenesulfonic acid, which is solid and easier to handle. The protocol below is based on a well-established procedure for the analogous esterification of a cyclic anhydride, adapted for this specific transformation.[3]

Protocol: Synthesis of this compound

-

Reagents & Equipment:

-

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq, serves as reactant and solvent)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Round-bottomed flask equipped with a reflux condenser and magnetic stirrer

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

-

Procedure:

-

To a round-bottomed flask, add trans-4-oxo-1,2-cyclohexanedicarboxylic acid and anhydrous methanol.

-

Add the catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diacid is consumed (typically 12-18 hours).

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to quench the acid catalyst) and brine. Self-Validation: The bicarbonate wash should be continued until no more effervescence is observed, ensuring complete acid removal.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, characterization relies on standard spectroscopic techniques. The expected spectral features are as follows:

-

¹H NMR: The spectrum should show distinct signals for the two methoxy groups (-OCH₃) as singlets around 3.7 ppm. The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (approx. 2.0-3.5 ppm). The specific coupling constants between the protons at C1 and C2 would be instrumental in confirming the trans stereochemistry.

-

¹³C NMR: The spectrum will be characterized by three key downfield signals corresponding to the carbonyl carbons: two ester carbonyls (~170-175 ppm) and one ketone carbonyl (~205-210 ppm). The methoxy carbons will appear around 52 ppm, with the remaining ring carbons appearing in the aliphatic region.

-

FT-IR Spectroscopy: The infrared spectrum will prominently display two strong carbonyl (C=O) stretching bands. The ester carbonyl stretch is expected around 1735 cm⁻¹, while the ketone carbonyl stretch will appear at a slightly lower wavenumber, typically around 1715 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the formula C₁₀H₁₄O₅ would be observed at m/z = 214.22.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.

Figure 1: Key reaction pathways for this compound.

-

Reactions at the Ketone: The ketone at the C4 position is susceptible to a wide range of carbonyl chemistry.

-

Reduction: It can be selectively reduced using mild hydride reagents like sodium borohydride (NaBH₄) to yield the corresponding trans-4-hydroxy-1,2-cyclohexanedicarboxylic acid dimethyl ester, introducing a new stereocenter.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols. Wittig-type reactions can be used to convert the carbonyl into an exocyclic double bond.

-

-

Reactions at the Ester Groups: The dimethyl ester functionalities can be modified through several classic transformations.

-

Hydrolysis: Saponification with a base (e.g., lithium hydroxide) followed by acidic workup will hydrolyze the esters to the parent dicarboxylic acid.

-

Amidation: The esters can react with primary or secondary amines, often with heating or catalysis, to form the corresponding amides. This is a common strategy for incorporating the scaffold into peptide-like structures.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl groups for other alkyl groups.

-

Applications in Drug Discovery and Development

The rigid cyclohexane core is a highly desirable scaffold in medicinal chemistry. It provides a three-dimensional framework to orient pharmacophoric groups in a precise spatial arrangement, which is critical for potent and selective binding to biological targets.

The subject molecule is particularly valuable as it provides a prochiral starting material for the synthesis of valuable chiral building blocks.[4] The ketone serves as a handle for introducing chirality via asymmetric reduction, and the two ester groups provide attachment points for further elaboration.

A notable application area is in the development of integrin antagonists. Integrins like Very Late Antigen-4 (VLA-4) are involved in inflammatory cell trafficking and are targets for diseases such as multiple sclerosis and asthma.[4] Research has shown that trans-4-substituted cyclohexanecarboxylic acid derivatives are potent VLA-4 antagonists.[4] The synthesis of these antagonists often begins with a molecule like 4-oxocyclohexanecarboxylic acid, highlighting how the core structure of the title compound is directly relevant to the construction of these high-value therapeutic candidates.[4] The trans stereochemistry of the dicarboxylate sets a crucial spatial relationship for building out the rest of the pharmacophore.

Safety and Handling

As with any laboratory chemical, proper handling procedures should be followed. This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions (P-codes):

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302+P352, P305+P351+P338: Standard first aid measures for skin and eye contact.

The compound should be stored in a tightly sealed container in a refrigerator. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-utility synthetic intermediate whose value lies in its trifunctional nature and well-defined stereochemistry. It provides a robust and versatile platform for creating complex molecules, particularly chiral compounds relevant to the pharmaceutical industry. Its predictable reactivity allows for selective modification at either the ketone or ester positions, enabling chemists to strategically build intricate molecular architectures. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the importance of such well-designed building blocks is set to increase.

References

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Supporting Information. Retrieved from [Link]

- Cope, A. C., & Herrick, E. C. (1951).

-

Royal Society of Chemistry. (2014). 1H NMR of COMPOUND. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester, a synthetic bicyclic organic compound, presents a compelling yet underexplored scaffold in medicinal chemistry. While direct biological data remains limited, its structural features—a cyclohexane core, a ketone, and two methyl ester groups in a specific stereochemical arrangement—suggest a rich potential for therapeutic applications. This guide synthesizes the current knowledge landscape, explores plausible biological activities by drawing parallels with structurally related compounds, and provides a comprehensive roadmap for systematic investigation. We will delve into its chemical identity, postulate mechanisms of action, and outline detailed experimental protocols for screening its potential antimicrobial, anticancer, and anti-inflammatory properties. This document serves as a foundational resource for researchers aiming to unlock the therapeutic value of this versatile chemical entity.

Introduction: A Molecule of Latent Potential

This compound (CAS No. 13991-44-1) is a dicarboxylic acid derivative with the molecular formula C₁₀H₁₄O₅.[1] Its structure is characterized by a cyclohexane ring functionalized with a ketone at the 4-position and two methyl ester groups at the 1 and 2-positions. The 'trans' configuration indicates that the ester groups are situated on opposite faces of the cyclohexane ring, a critical feature influencing its three-dimensional structure and reactivity.[1][2] While it is recognized as a valuable intermediate in organic synthesis, its biological activity is not yet extensively documented.[1] However, the chemical functionalities present in the molecule provide a strong basis for predicting its potential interactions with biological systems. The ester groups can undergo hydrolysis to the corresponding dicarboxylic acid, which may be the active form, while the ketone group can participate in various reduction-oxidation reactions.[1]

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 13991-44-1 |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |

| SMILES Notation | COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |

| InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N |

Postulated Biological Activities: An Evidence-Based Extrapolation

The therapeutic potential of this compound can be inferred from the documented biological activities of structurally analogous cyclohexane and cyclohexene derivatives.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial properties of cyclohexane derivatives.[3] For instance, certain monoesters of cyclohexene dicarboxylic acid have demonstrated pronounced antimicrobial and antifungal activity, in some cases exceeding that of established antiseptic agents.[4] The cyclohexane moiety is a common scaffold in compounds exhibiting potential as future antimicrobial agents.[4] The presence of the dicarboxylic ester and ketone functionalities in our target molecule suggests it could interfere with microbial metabolic pathways or cell wall synthesis.

Anticancer and Antiproliferative Effects

Cyclohexenone derivatives have garnered considerable attention for their antitumor activities.[5] Studies on cyclohexane-1,3-dione derivatives have shown promising results in in-vitro antitumor assays.[4] The cytotoxic potential of such compounds is often linked to their ability to induce apoptosis or interrupt cell signaling pathways in cancer cells. Given the structural similarities, it is plausible that this compound could exhibit antiproliferative effects against various cancer cell lines.

Anti-inflammatory Properties

Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory potential.[6][7] Some of these compounds have shown significant inhibition of pro-inflammatory cytokines like TNF-α and interleukins (IL-6, IL-10).[6][7] The mechanism often involves the modulation of inflammatory signaling cascades. The core structure of this compound could potentially interact with enzymes such as cyclooxygenases (COX), which are key mediators of inflammation.

Proposed Research Roadmap: A Systematic Screening Approach

To empirically validate the postulated biological activities, a structured, multi-tiered screening strategy is recommended.

Caption: A proposed hierarchical workflow for the biological evaluation of this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the target compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Broth Microdilution Assay (MIC):

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Determination of MBC:

-

Subculture aliquots from the wells showing no growth onto agar plates.

-

Incubate the plates under appropriate conditions.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Experimental Protocol: In-Vitro Anticancer Screening

Objective: To assess the cytotoxic and antiproliferative effects of the compound on human cancer cell lines.

Methodology:

-

Cell Line Panel:

-

Human breast cancer (MCF-7)

-

Human colon cancer (HCT-116)

-

Human lung cancer (A549)

-

Normal human cell line (e.g., MRC-5) for selectivity assessment.

-

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Experimental Protocol: In-Silico Modeling and Target Identification

Objective: To predict potential protein targets and binding modes of the compound using computational methods.

Methodology:

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Target Selection: Identify a library of potential protein targets associated with microbial pathogenesis, cancer progression, and inflammation (e.g., bacterial enzymes, kinases, cyclooxygenases).

-

Molecular Docking:

-

Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and interaction patterns of the compound with the selected protein targets.

-

Analyze the docking scores and binding poses to identify high-probability targets.

-

-

ADMET Prediction: Employ in-silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

Caption: A schematic representation of an in-silico workflow for target identification and drug-likeness prediction.

Conclusion and Future Directions

This compound stands as a promising yet enigmatic molecule in the landscape of drug discovery. While direct evidence of its biological activity is currently sparse, a wealth of data from structurally related compounds strongly suggests its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The proposed research roadmap provides a clear and systematic path for elucidating its therapeutic value. Future investigations should focus not only on primary screening but also on mechanistic studies to understand its mode of action at the molecular level. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial in optimizing its potency and selectivity. The journey to unlock the full potential of this compound is just beginning, and it holds the promise of yielding novel therapeutic leads.

References

- Benchchem. (n.d.). This compound.

- Processes of Petrochemistry and Oil Refining. (n.d.). Derivatives of the cyclohexene series and their biological activity.

- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- AbdElal, S. N. (n.d.). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. J. Chem.

- ResearchGate. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives.

- Advanced ChemBlocks. (n.d.). This compound.

- Chemrio. (n.d.). This compound.

- Echemi. (n.d.). This compound.

- Vulcanchem. (n.d.). This compound.

Sources

Introduction: The Enduring Significance of the Cyclohexane Scaffold

An In-depth Technical Guide to the Synthesis of Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane ring is a foundational structural motif in the landscape of organic chemistry. Its prevalence in a vast spectrum of molecules, from essential natural products and pharmaceuticals to advanced materials, underscores its synthetic importance.[1][2] The inherent three-dimensionality and conformational pre-organization of the cyclohexane framework provide a versatile and rigid scaffold for the precise spatial orientation of functional groups.[1] This characteristic is paramount in drug discovery, where a molecule's conformation dictates its ability to bind to biological targets with high affinity and selectivity.[1][3] Notable examples include the neuraminidase inhibitor Oseltamivir (Tamiflu®), where the cyclohexene ring is crucial for mimicking the transition state of the sialic acid cleavage, and numerous enzyme inhibitors targeting diseases like cancer.[1][4][5]

This guide provides a deep dive into the core synthetic strategies for constructing and functionalizing the cyclohexane ring. It moves beyond a mere listing of reactions to explain the underlying causality behind experimental choices, offering field-proven insights for the modern researcher. We will explore classical and contemporary methodologies, from the industrial-scale hydrogenation of arenes to the finesse of asymmetric organocatalysis, providing the technical detail necessary to translate these methods to the laboratory.

Pillar 1: Constructing the Cyclohexane Core from Acyclic or Aromatic Precursors

The creation of the six-membered carbocycle is the first critical step. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Catalytic Hydrogenation of Arenes: The Direct Approach

For the synthesis of unsubstituted or simply substituted cyclohexanes, the catalytic hydrogenation of benzene and its derivatives is the most direct and industrially significant route.[6] This method is valued for its atom economy, as it involves the addition of hydrogen with no byproducts.[7]

Causality and Catalyst Selection: The choice of catalyst is critical and governs the reaction's efficiency and selectivity. While various metals like Platinum, Palladium, Nickel, and Cobalt can hydrogenate arenes, Rhodium (Rh) and Ruthenium (Ru) supported on substrates like carbon or alumina are often the catalysts of choice.[7][8] This preference is due to their high activity and remarkable selectivity for the arene ring, often leaving other functional groups such as esters, ketones, or even other alkenes untouched under controlled conditions.[7] The reaction is typically performed under hydrogen pressure at elevated temperatures. The harshness of these conditions can sometimes lead to side reactions, such as carbon-carbon bond cleavage in strained systems.[7]

Experimental Protocol: General Procedure for Arene Hydrogenation

-

Reactor Preparation: A high-pressure reactor (autoclave) is charged with the aromatic substrate and a suitable solvent (e.g., methanol, ethanol, or water).

-

Catalyst Addition: The chosen heterogeneous catalyst (e.g., 5% Rh/C or 5% Ru/chitin) is added to the mixture, typically at a loading of 1-5 mol%.

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1-100 atm).

-

Reaction: The mixture is heated to the target temperature (e.g., 25-150 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen.

-

Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure or by analyzing aliquots via GC-MS or HPLC.

-

Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The catalyst is removed by filtration (e.g., through a pad of Celite®), and the solvent is removed from the filtrate under reduced pressure to yield the crude cyclohexane derivative, which can be further purified if necessary.

Table 1: Catalyst Selection in Arene Hydrogenation

| Catalyst | Typical Support | Selectivity & Applications |

| Rhodium (Rh) | Carbon, Alumina | High selectivity for arenes over other functional groups.[7] |

| Ruthenium (Ru) | Carbon, Chitin | Excellent for selective hydrogenation in aqueous conditions. |

| Platinum (Pt) | PtO₂, Carbon | Can be used to selectively hydrogenate specific rings in heteroaromatics.[7] |

| Palladium (Pd) | Carbon | Generally less active for arenes than Rh/Ru but can be used. |

| Nickel (Ni) | Raney Ni, Supports | Widely used in industrial processes; often requires higher temperatures/pressures.[6] |

Catalyst (Rh, Ru, Pt, Ni) H₂ Pressure, Heat

]; Cyclohexane [label="Cyclohexane"];

Benzene -> Catalyst [arrowhead=none]; H2 -> Catalyst [arrowhead=none, style=invis]; Catalyst -> Cyclohexane; }

Caption: General scheme for the catalytic hydrogenation of an arene to a cyclohexane.

The Diels-Alder Reaction: A Convergent Path to Cyclohexenes

First described by Otto Diels and Kurt Alder, this Nobel Prize-winning reaction is arguably the most powerful and widely used method for constructing six-membered rings.[9] It is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[9][10]

Causality and Mechanism: The reaction proceeds through a concerted mechanism, meaning all new bonds are formed in a single step via a cyclic transition state.[11][12] This concerted nature makes the reaction highly stereospecific. The driving force is the conversion of two relatively weak π-bonds into two stronger σ-bonds.[10][12] In a "normal-demand" Diels-Alder, the reaction is facilitated by electron-withdrawing groups (EWGs) on the dienophile and electron-donating groups (EDGs) on the diene. This electronic arrangement narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction.

Caption: A concerted [4+2] cycloaddition leads directly to the cyclohexene core.

Experimental Protocol: Diels-Alder Reaction of Anthracene and Maleic Anhydride [1][13]

-

Reactant Preparation: To a 25-mL round-bottom flask equipped with a magnetic stir bar, add anthracene (0.80 g) and maleic anhydride (0.40 g).[1][13]

-

Solvent Addition: In a fume hood, add 10 mL of xylene to the flask.[1][13]

-

Apparatus Setup: Attach a reflux condenser to the flask and secure the apparatus. Ensure water is flowing through the condenser.

-

Heating: Heat the reaction mixture to reflux (approximately 140 °C for xylene) using a heating mantle.[1]

-

Reaction Time: Maintain the reflux for approximately 30-60 minutes.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. The product should crystallize out of the solution.[1]

-

Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethyl acetate or xylene to remove any unreacted starting materials.[1]

-

Drying: Allow the product to air dry completely. The yield of the 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride adduct is typically high.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a cornerstone of organic synthesis for creating a six-membered ring onto an existing ketone, forming a cyclohexenone product.[14] It is a powerful two-step sequence consisting of a Michael addition followed by an intramolecular aldol condensation.[14][15] This method has been pivotal in the total synthesis of complex molecules like steroids.[14][16]

Causality and Mechanism: The elegance of the Robinson annulation lies in its sequential logic.

-

Michael Addition: A ketone is deprotonated by a base to form an enolate, which acts as a nucleophile. This enolate then attacks an α,β-unsaturated ketone (like methyl vinyl ketone) in a conjugate fashion. This first step forms a 1,5-dicarbonyl intermediate.[14]

-

Intramolecular Aldol Condensation: The newly formed 1,5-diketone is perfectly primed for a subsequent intramolecular reaction. Treatment with base generates another enolate, which attacks the second carbonyl group, forming a six-membered ring. Subsequent dehydration (often spontaneous or encouraged by heat/acid) yields the final α,β-unsaturated cyclohexenone product.[15]

Caption: The sequential logic of the Robinson Annulation reaction.

Experimental Protocol: Microwave-Assisted Robinson Annulation [17]

-

Reactant Mixing: In a mortar, grind together the α,β-unsaturated carbonyl compound (e.g., 1,3-diaryl-2-propen-1-one, 0.01 mol), the active methylene compound (e.g., ethyl acetoacetate, 0.02 mol), and potassium carbonate (0.04 mol) to form a uniform paste.[17]

-

Microwave Irradiation: Transfer the paste to a beaker and place it inside a microwave oven operating at low power (e.g., 160W).[17]

-

Reaction Time: Irradiate for 2-5 minutes, monitoring the reaction completion by Thin Layer Chromatography (TLC).[17]

-

Work-up: After the reaction is complete, pour the mixture into cold water.

-

Isolation: Collect the precipitated product by filtration, dry it, and recrystallize from a suitable solvent like an ethanol-dioxane mixture to afford the pure cyclohexenone derivative.[17]

Pillar 2: Modern and Stereoselective Methodologies

As the demand for structurally complex and enantiomerically pure cyclohexane derivatives has grown, so too has the synthetic chemist's toolkit. Modern methods offer unparalleled control over stereochemistry, a critical factor for bioactive molecules.

Asymmetric Organocatalysis: Building Chirality

The stereocontrolled formation of cyclohexanes with multiple adjacent stereogenic centers is a significant challenge.[18] Organocatalytic domino or cascade reactions have emerged as a powerful strategy to construct these complex frameworks from simple precursors in a single, efficient operation.[18]

Causality in Asymmetric Synthesis: A prime example is the one-pot synthesis of highly functionalized cyclohexanes via a Michael-Michael-1,2-addition sequence.[18] The key to success is the use of a chiral organocatalyst, such as an amino-squaramide derived from quinine.[18] This catalyst promotes the initial enantioselective Michael addition between a β-ketoester and a nitrostyrene. The chiral catalyst creates a chiral environment, forcing the reaction to proceed down one enantiomeric pathway, thereby setting the absolute stereochemistry of the product. Once this first chiral center is established, subsequent achiral base-catalyzed domino reactions are directed by this initial stereocenter, leading to a product with multiple contiguous stereocenters in high diastereomeric and enantiomeric purity.[18]

Table 2: Representative Results for Asymmetric Cyclohexane Synthesis

| Entry | β-Ketoester | Nitrostyrene | α,α-Dicyanoolefin | Yield (%) | dr | ee (%) |

| 1 | Ethyl 2-oxocyclohexanecarboxylate | β-nitrostyrene | Phenylmethylenemalononitrile | 86 | >30:1 | 99 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | 4-Chloro-β-nitrostyrene | Phenylmethylenemalononitrile | 82 | >30:1 | 98 |

| 3 | Ethyl 2-oxocyclopentanecarboxylate | β-nitrostyrene | Phenylmethylenemalononitrile | 78 | >30:1 | 99 |

| 4 | Ethyl 2-oxocyclohexanecarboxylate | β-nitrostyrene | (4-Bromophenyl)methylenemalononitrile | 84 | >30:1 | 99 |

Experimental Protocol: One-Pot Asymmetric Synthesis of Functionalized Cyclohexanes [1]

-

Initial Reaction Setup: To a solution of the β-ketoester (e.g., 1a ) and β-nitrostyrene (e.g., 2a ) in dichloromethane (CH₂Cl₂), add the chiral amino-squaramide catalyst (I , ~1 mol%).

-

First Michael Addition: Stir the reaction mixture at room temperature for 24 hours to facilitate the enantioselective Michael addition.

-

Domino Reaction Initiation: Add the α,α-dicyanoolefin (e.g., 3a ) to the reaction mixture, followed by the addition of an achiral base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Second Stage Reaction: Continue stirring for an additional 24 hours to allow the domino Michael-Knoevenagel-type 1,2-addition sequence to proceed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired highly substituted cyclohexane derivative.

Caption: Workflow for one-pot organocatalytic asymmetric synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become an indispensable tool for forming cyclic compounds, including cyclohexenes, that are difficult to access via other means.[19][20] The reaction uses well-defined ruthenium (Grubbs') or molybdenum (Schrock's) catalysts to join two terminal alkenes within the same molecule, extruding ethylene gas as a byproduct.[19][21]

Causality and Application: The primary driving force for RCM is thermodynamic. The reaction is entropically favored by the formation of a volatile byproduct (ethylene), which can be removed from the reaction, driving the equilibrium towards the cyclic product.[19][22] The high functional group tolerance of modern Grubbs catalysts makes RCM particularly powerful in the late-stage synthesis of complex natural products and drug candidates, where sensitive functional groups must be preserved.[19][21] It is especially valuable for creating large macrocycles, a structural class of increasing importance in drug discovery.[19][23]

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).

Conclusion: A Versatile Scaffold for Future Discovery

The synthesis of cyclohexane derivatives is a mature yet continually evolving field. Classical methods like catalytic hydrogenation and the Diels-Alder reaction remain indispensable for their efficiency and scalability. Simultaneously, modern advancements in asymmetric catalysis and metathesis have granted chemists unprecedented control over molecular architecture, enabling the construction of highly complex and stereochemically rich structures that were previously inaccessible. For researchers in drug development, a deep understanding of these synthetic strategies is crucial. The ability to rationally design and efficiently synthesize novel cyclohexane-based scaffolds will continue to fuel the discovery of next-generation therapeutics, leveraging the unique structural and conformational properties of this ubiquitous six-membered ring.

References

-

Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(58), 7942-7945. [Link]

-

Haskel, A., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters, 23(22), 8873–8877. [Link]

-

Wikipedia contributors. (2023). Robinson annulation. Wikipedia, The Free Encyclopedia. [Link]

-

Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. [Link]

-

Haskel, A., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters. [Link]

-

YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

-

Hara, T., et al. (n.d.). Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles. Catalysis Science & Technology. [Link]

-

Ferreira, M. J., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]

-

DWSIM. (n.d.). Production of Cyclohexane through Catalytic Hydrogenation of Benzene. [Link]

-

Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). ChemInform Abstract: Asymmetric Synthesis of Functionalized Cyclohexanes Bearing Five Stereocenters via a One-Pot Organocatalytic Michael-Michael-1,2-Addition Sequence. ChemInform. [Link]

-

Kumar, A., et al. (2020). Synthesis of Cyclohexane-Angularly-Fused Triquinanes. Molecules. [Link]

-

ResearchGate. (n.d.). Robinson Annulation. [Link]

-

Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Unknown. (n.d.). Diels-Alder Reaction. [Link]

-

Zhang, Y., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Journal of Organic Chemistry. [Link]

-

Metwally, M. A., & Abdel-Wahab, B. F. (2009). Utility of cyclohexanethiols in organic synthesis. ACG Publications. [Link]

- Google Patents. (n.d.).

-

El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

Zhang, Y., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanes. [Link]

-

ResearchGate. (n.d.). A) Pathways for the synthesis of cyclohexane derivatives through the... [Link]

-

Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. [Link]

-

Frank, P. V., Kalluraya, B., & Shetty, S. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre. [Link]

-

ACS Publications. (n.d.). Enantioselective methods for chiral cyclohexane ring synthesis. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

-

J&K Scientific LLC. (2025). Robinson Annulation. [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

-

McMurry, J. (n.d.). 23.12 The Robinson Annulation Reaction. Organic Chemistry: A Tenth Edition. [Link]

-

BYJU'S. (n.d.). Diels Alder Reaction Mechanism. [Link]

-

ACS Publications. (n.d.). Synthesis of trans-2,6-Disubstituted Cyclohexanones through Allylic Substitution. [Link]

-

Kim, D., et al. (2018). Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. Nature Communications. [Link]

-

ACS Publications. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. [Link]

-

StudySmarter. (2023). Ring Synthesis: Cyclopentane & Heterocyclic Techniques. [Link]

-

NIH. (n.d.). Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dwsim.fossee.in [dwsim.fossee.in]

- 7. m.youtube.com [m.youtube.com]

- 8. ES345326A1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. praxilabs.com [praxilabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 20. studysmarter.co.uk [studysmarter.co.uk]

- 21. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ring Closing Metathesis [organic-chemistry.org]

- 23. drughunter.com [drughunter.com]

Stereochemistry of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemical intricacies of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's conformational analysis, stereoisomerism, and the analytical techniques essential for its characterization. We will explore the causal relationships behind its synthesis and stereocontrol, offering field-proven insights into the methodologies that ensure scientific integrity. This guide serves as an authoritative resource, grounded in established chemical principles and supported by comprehensive references to peer-reviewed literature.

Introduction and Molecular Identity

This compound is a versatile bicyclic organic compound that serves as a valuable intermediate in organic synthesis.[1] Its rigid stereochemical framework, combined with multiple reactive functional groups—a ketone and two methyl esters—makes it a significant building block for complex molecular architectures.[1][2] Understanding its three-dimensional structure is paramount for its effective application in stereoselective synthesis.

Table 1: Key Molecular Properties [1][2]

| Property | Value |

|---|---|

| IUPAC Name | dimethyl rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate |

| CAS Number | 13991-44-1 |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol |

| Chirality | Chiral, exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers |

The "trans" descriptor is the cornerstone of this molecule's stereochemistry, indicating that the two methyl ester groups at the C1 and C2 positions are located on opposite faces of the cyclohexane ring.[1] This specific arrangement dictates the molecule's thermodynamic stability and reactivity.

Caption: 2D representation of the title compound.

Stereochemical and Conformational Analysis

The stereochemistry of cyclic systems is fundamentally linked to their conformational preferences. For disubstituted cyclohexanes, the interplay between substituent size and position determines the molecule's most stable three-dimensional shape.

The trans-Diequatorial Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

The diequatorial conformation is overwhelmingly more stable.[1][3] The reason for this pronounced stability lies in the avoidance of 1,3-diaxial interactions . When a bulky substituent like a methyl ester group is in an axial position, it experiences significant steric repulsion from the other two axial hydrogens on the same side of the ring. By adopting an equatorial position, the substituent points away from the ring, minimizing this strain. For the title compound, placing both large ester groups in equatorial positions results in the lowest energy and most populated conformation.[1][3]

Caption: Conformational equilibrium of the trans isomer.

Chirality and Enantiomers

Due to the trans relationship of the substituents at C1 and C2, the molecule lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images known as enantiomers: the (1R, 2R) and (1S, 2S) forms.

-

(1R, 2R)-4-oxocyclohexane-1,2-dicarboxylate

-

(1S, 2S)-4-oxocyclohexane-1,2-dicarboxylate

These enantiomers have identical physical properties (melting point, boiling point, NMR spectra) but rotate plane-polarized light in opposite directions. Their separation requires a process known as chiral resolution.

Caption: The (1R,2R) and (1S,2S) enantiomers are mirror images.

Synthesis, Stereocontrol, and Chiral Resolution

The stereochemistry of the final product is dictated by the stereochemistry of its precursor, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid. The synthesis, therefore, focuses on establishing this trans relationship and, if required, resolving the resulting racemic mixture.

Synthesis Protocol

The most direct route involves the esterification of the parent dicarboxylic acid.[1]

Protocol: Synthesis of racemic this compound

-

Reaction Setup: To a solution of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05 eq).

-

Esterification: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diacid is consumed.

-

Causality: Refluxing provides the necessary activation energy for the Fischer esterification reaction. The use of excess methanol drives the equilibrium towards the product side, ensuring high conversion.

-

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-